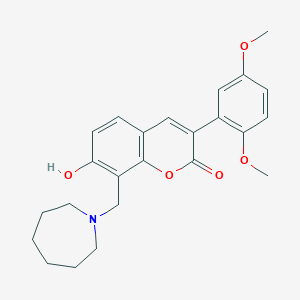

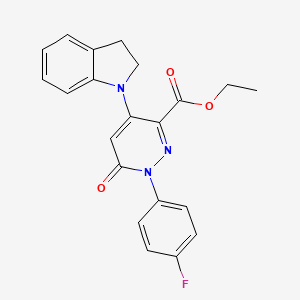

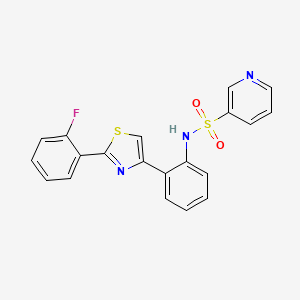

![molecular formula C13H19NO2 B2968525 3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol CAS No. 1807938-64-2](/img/structure/B2968525.png)

3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol” is a chemical compound with the molecular formula C13H19NO2 . It is an oil at room temperature .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves metal-catalyzed reactions . For example, the alcohols (2 R,3 S)- 21 and (2 S,3 R)- 22 were produced in a combined yield of 90% by the ATH reaction of 20 with catalyst (S, S)–RuCl (TsDPEN) L3, which was mediated by dynamic kinetic resolution .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H19NO2/c1-11(8-14-9-13(16)10-15)7-12-5-3-2-4-6-12/h2-7,13-16H,8-10H2,1H3/b11-7- .Chemical Reactions Analysis

The compound, due to its unsaturated bond, can undergo various reactions typical of unsaturated compounds, such as addition and oxidation reactions .Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 221.3 . The compound is relatively stable at room temperature but can react due to its unsaturated bond .Scientific Research Applications

Coordination Compounds of Copper(II)

Copper(II) coordination compounds with derivatives of substituted diols, including similar structures to the compound , have been synthesized. These compounds are significant for their potential in catalysis, material science, and as precursors for the development of novel materials with unique properties (Gulea et al., 2013).

Catalytic Applications

Research on the hydrocarbonylation of prop-2-en-1-ol to butane-1,4-diol and 2-methylpropan-1-ol catalyzed by rhodium triethylphosphine complexes demonstrates the utility of similar compounds in catalysis. These findings could inform the development of catalysts for the efficient synthesis of important industrial chemicals (Simpson et al., 1996).

Synthesis of New Compounds

The synthesis of new bis-1,2,4-triazole derivatives from similar structures highlights a methodological application in organic synthesis, leading to compounds with potential pharmaceutical or material science applications (Bekircan & Bektaş, 2006).

Downstream Processing in Bioproduction

In bioproduction, the separation and purification of diols, such as 1,3-propanediol, from fermentation broth is crucial. Research in this area focuses on improving the efficiency and reducing costs of biologically produced chemicals, which could be relevant for the production of compounds with structures similar to the one (Xiu & Zeng, 2008).

Organic Carbon Dioxide Buffer

The use of certain diols as an organic carbon dioxide buffer demonstrates an application in biomedical research, potentially relevant for managing CO2 levels in biological systems (Nahas, 1959).

Properties

IUPAC Name |

3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-11(8-14-9-13(16)10-15)7-12-5-3-2-4-6-12/h2-7,13-16H,8-10H2,1H3/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTLPEMJEBBQJX-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)CNCC(CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/CNCC(CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

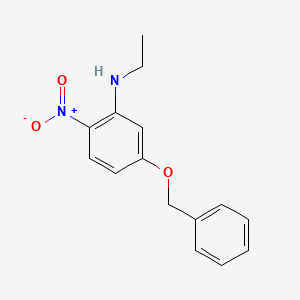

![2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole](/img/structure/B2968445.png)

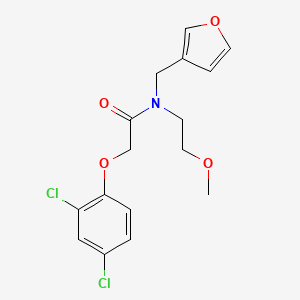

![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2968451.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2968457.png)

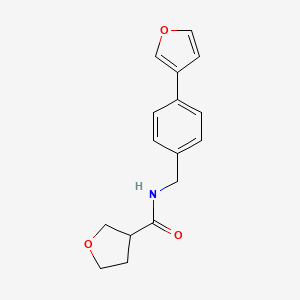

![3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea](/img/structure/B2968460.png)

![4-(4-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2968461.png)